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Compound of Interest

Compound Name:
2-Bromo-1-(3-bromo-2-thienyl)-1-

ethanone

Cat. No.: B1273833 Get Quote

In the landscape of drug discovery and materials science, a precise understanding of the three-

dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive

technique for elucidating these structures, providing invaluable insights into the steric and

electronic properties that govern molecular interactions. This guide presents a comparative

analysis of the crystallographic data for two 2-bromo-1-ethanone derivatives: (2E)-1-(3-Bromo-

2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a thiophene derivative, and 2-Bromo-1-(3-

nitrophenyl)ethanone, a nitrophenyl derivative. The comparison of these structures highlights

the influence of different aromatic moieties on the crystal packing and molecular conformation.

Crystallographic Data Comparison
The crystallographic parameters for (2E)-1-(3-Bromo-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-

1-one and 2-Bromo-1-(3-nitrophenyl)ethanone are summarized below. These data provide a

quantitative basis for comparing the solid-state structures of these compounds.
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Parameter

(2E)-1-(3-Bromo-2-
thienyl)-3-(4-
methoxyphenyl)prop-2-en-
1-one

2-Bromo-1-(3-
nitrophenyl)ethanone[1]

Chemical Formula C₁₄H₁₁BrO₂S C₈H₆BrNO₃

Molecular Weight 323.21 g/mol 244.05 g/mol

Crystal System Monoclinic Triclinic

Space Group P2₁/c P-1

Unit Cell Dimensions

a = 10.358(2) Å, b = 18.355(4)

Å, c = 7.034(1) Å, β =

107.58(3)°

a = 8.8259(7) Å, b = 8.8651(8)

Å, c = 11.6775(8) Å, α =

74.691(7)°, β = 75.174(7)°, γ =

78.681(7)°

Unit Cell Volume 1274.1(4) Å³ 843.76(12) Å³

Z 4 4

Temperature 120(2) K 123(2) K

Radiation MoKα (λ = 0.71073 Å) CuKα (λ = 1.54184 Å)

Experimental Protocols
Synthesis and Crystallization
** (2E)-1-(3-Bromo-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one **

To a stirred solution of 1-(3-bromo-2-thienyl)ethanone (1.0 g, 4.56 mmol) and 4-

methoxybenzaldehyde (0.62 g, 4.56 mmol) in ethanol (20 ml), aqueous sodium hydroxide

(10%, 5 ml) was added dropwise. The reaction mixture was stirred at room temperature for 5

hours. The resulting solid was filtered, washed with water, and recrystallized from ethanol to

yield yellow crystals suitable for X-ray diffraction.

** 2-Bromo-1-(3-nitrophenyl)ethanone **
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To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml),

bromine (0.97 g, 6.05 mmol) was added at 0–5°C. The reaction mixture was stirred at room

temperature for 2 hours, then poured into ice-cold water. The organic layer was separated,

washed with water, 10% aqueous sodium bicarbonate solution, and brine, then dried over

Na₂SO₄ and concentrated under reduced pressure. The crude product was purified by column

chromatography. Single crystals were grown from tetrahydrofuran by the slow evaporation

method.[1]

X-ray Data Collection and Structure Refinement
For both compounds, a suitable single crystal was mounted on a diffractometer. The data for

the thiophene derivative were collected at 120 K using graphite-monochromated MoKα

radiation. The data for the nitrophenyl derivative were collected at 123 K using CuKα radiation.

[1] The structures were solved by direct methods and refined by full-matrix least-squares on F².

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in

calculated positions and refined using a riding model.

Visualization of Experimental and Logical
Relationships
The following diagrams illustrate the general experimental workflow for X-ray crystallography

and a logical diagram comparing the key features of the two compounds.
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General experimental workflow for X-ray crystallography.
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Thiophene Derivative Nitrophenyl Derivative

(2E)-1-(3-Bromo-2-thienyl)-3-
(4-methoxyphenyl)prop-2-en-1-one

Crystal System: Monoclinic

2-Bromo-1-(3-nitrophenyl)ethanone

Crystal System: Triclinic

Space Group: P2₁/c

Key Interaction: C-H...O

Space Group: P-1

Key Interactions:
C-H...O, π-π stacking, Br...O

Click to download full resolution via product page

Comparison of key crystallographic features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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